Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1)
Overview
Description
Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1) is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . . This compound is a derivative of pentanoic acid and is characterized by the presence of an amino group, a keto group, and a propyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride typically involves the esterification of 5-aminolevulinic acid (5-ALA) with propanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 60-80°C)
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Organic solvents like dichloromethane or ethanol
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Alcohols, amines, thiols
Major Products
Oxidation: Nitro derivatives
Reduction: Hydroxyl derivatives
Substitution: Various substituted esters and amides
Scientific Research Applications
Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride involves its conversion to 5-aminolevulinic acid (5-ALA) in biological systems. 5-ALA is a precursor in the heme biosynthesis pathway, leading to the production of protoporphyrin IX, which accumulates in cells and generates reactive oxygen species upon exposure to light. This photodynamic effect is exploited in cancer therapy to selectively destroy tumor cells .
Comparison with Similar Compounds
Similar Compounds
5-Aminolevulinic acid (5-ALA): The parent compound, used in similar applications but without the ester modification.
Hexaminolevulinate hydrochloride: Another derivative used in photodynamic diagnosis and therapy.
Uniqueness
Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride is unique due to its ester modification, which enhances its lipophilicity and cellular uptake compared to 5-ALA. This modification can improve its efficacy in therapeutic applications .
Properties
IUPAC Name |
propyl 5-amino-4-oxopentanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-5-12-8(11)4-3-7(10)6-9;/h2-6,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCJOMAISPJJIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCC(=O)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593333 | |
Record name | Propyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183151-38-4 | |
Record name | Propyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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